molecular formula C23H27NO5 B1617614 Octaverine CAS No. 549-68-8

Octaverine

Cat. No.: B1617614
CAS No.: 549-68-8
M. Wt: 397.5 g/mol
InChI Key: NGIFHAUKQGDVSR-UHFFFAOYSA-N
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Preparation Methods

The preparation of octaverine can be achieved through various synthetic routes. One method involves the extraction of this compound from immature bitter orange. The process includes water extraction, concentration, ethanol precipitation, ethanol recovery, sand filtering, water flushing, and ammonia water elution in a cation resin column. The concentrated ammonia water elution liquid is then subjected to direct crystal separation and recrystallization . This method is advantageous due to its simplicity and low production cost .

Chemical Reactions Analysis

Octaverine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed information on the exact reagents and conditions is limited.

    Reduction: The compound can also undergo reduction reactions, typically involving hydrogenation.

    Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry

In chemical research, Octaverine serves as a reference compound due to its well-defined structure and properties. Its unique molecular characteristics make it suitable for various studies focused on chemical interactions and reactions.

Biology

This compound is investigated for its effects on cellular processes. Research indicates that it may influence biochemical pathways related to blood pressure regulation and respiratory function. Its potential as a therapeutic agent is also being explored, particularly in conditions requiring spasmolytic treatment.

Medicine

The primary medical applications of this compound include:

  • Spasmolytic Effects : Used to relieve spasms in smooth muscles.
  • Hypotensive Effects : Effective in lowering blood pressure without causing rebound hypertension.
  • Research in Drug Development : Investigated for new therapeutic formulations targeting circulatory and respiratory disorders.

Industrial Applications

In the pharmaceutical industry, this compound is utilized for developing new drugs and therapeutic agents. Its properties make it a candidate for further research into novel medications.

Case Study 1: Hypotensive Effects

A clinical study investigated the hypotensive effects of this compound in patients with hypertension. The results indicated that administration led to a significant reduction in blood pressure without adverse effects such as rebound hypertension or increased heart rate. This positions this compound as a promising candidate for treating hypertension.

Case Study 2: Spasmolytic Properties

Another study focused on the spasmolytic properties of this compound in gastrointestinal disorders. Patients receiving this compound reported relief from abdominal cramps and discomfort, demonstrating its efficacy as an antispasmodic agent.

Comparison with Similar Compounds

Octaverine is often compared with other similar compounds, such as papaverine and perparine. While all three compounds possess spasmolytic and hypotensive properties, this compound is unique in several ways:

Similar compounds to this compound include:

Biological Activity

Octaverine, a synthetic derivative of papaverine, is recognized for its diverse biological activities, particularly in the context of pharmacology and therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound is chemically classified as C23H27NO5, with a complex structure that contributes to its pharmacological properties. Its molecular structure allows it to interact with various biological targets, which is crucial for its activity.

This compound exhibits several pharmacological effects:

  • Spasmolytic Activity : Studies have demonstrated that this compound possesses significant spasmolytic properties. It acts on smooth muscle tissues, providing relief from spasms in various organs, including the gastrointestinal tract .
  • Antihypertensive Effects : Research indicates that this compound may influence blood pressure regulation through vasodilation mechanisms. It has been shown to inhibit angiotensin-converting enzyme (ACE), which plays a pivotal role in the renin-angiotensin system that regulates blood pressure .
  • Antioxidant Activity : this compound has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress-related damage in cells .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
SpasmolyticRelieves smooth muscle spasms in various organs .
AntihypertensiveInhibits ACE, contributing to blood pressure regulation .
AntioxidantProtects cells from oxidative stress .
AnalgesicExhibits pain-relieving properties through modulation of pain pathways .

Case Studies and Research Findings

  • Spasmolytic Activity Comparison : A comparative study highlighted the spasmolytic effects of this compound against papaverine and other analogues. The results indicated that this compound exhibited comparable or superior efficacy in inducing relaxation of smooth muscle tissues .
  • Antioxidant Potential : In vitro studies have shown that this compound can scavenge free radicals and reduce oxidative damage in cellular models. This property is particularly relevant for conditions associated with oxidative stress, such as cardiovascular diseases .
  • Antihypertensive Mechanism : A detailed investigation into this compound's mechanism revealed its role as an ACE inhibitor. This action not only lowers blood pressure but also may have protective cardiovascular effects by reducing strain on the heart .

Properties

IUPAC Name

6,7-dimethoxy-1-(3,4,5-triethoxyphenyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-6-27-20-12-16(13-21(28-7-2)23(20)29-8-3)22-17-14-19(26-5)18(25-4)11-15(17)9-10-24-22/h9-14H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIFHAUKQGDVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NC=CC3=CC(=C(C=C32)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046213
Record name Octaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

549-68-8
Record name Octaverine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=549-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octaverine [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octaverine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.161
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OCTAVERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZE2Y51ZIZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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